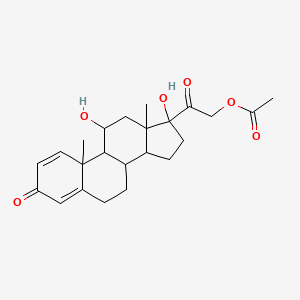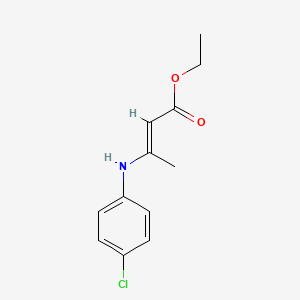
prednisolone acetate
Vue d'ensemble
Description
prednisolone acetate: is a corticosteroid eye drop containing This compound . It is primarily used to treat inflammation and pain in the eyes caused by various conditions, including post-operative inflammation, allergic reactions, and other inflammatory conditions of the eye . This compound works by reducing the release of substances in the body that cause inflammation, thereby helping to alleviate swelling, redness, and discomfort in the eyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Prednisolone acetate, the active ingredient in this compound, is synthesized from prednisolone . The synthesis involves the esterification of prednisolone with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired acetate ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The final product is then formulated into a sterile microfine suspension for ophthalmic use .
Analyse Des Réactions Chimiques
Types of Reactions: Prednisolone acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form prednisolone and acetic acid.
Oxidation and Reduction: As a corticosteroid, this compound can undergo oxidation and reduction reactions, which may alter its pharmacological activity.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Prednisolone and acetic acid.
Oxidation and Reduction: Various oxidized or reduced forms of this compound, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: prednisolone acetate is used in research to study the chemical properties and reactivity of corticosteroids. It serves as a model compound for understanding the behavior of similar corticosteroids under various chemical conditions .
Biology: In biological research, this compound is used to investigate the effects of corticosteroids on cellular processes, including inflammation, immune response, and cell signaling pathways .
Medicine: this compound is extensively studied for its therapeutic applications in treating ocular inflammation, allergic reactions, and post-operative inflammation. Clinical trials have evaluated its efficacy and safety in various patient populations .
Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and formulation development of corticosteroid eye drops .
Mécanisme D'action
prednisolone acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the activation of the glucocorticoid receptor complex, which then translocates to the nucleus and modulates the expression of specific genes involved in the inflammatory response . The primary molecular targets include cytokines, chemokines, and other mediators of inflammation. By inhibiting the production of these inflammatory mediators, this compound reduces inflammation, edema, and tissue damage .
Comparaison Avec Des Composés Similaires
Prednisolone ophthalmic: Another corticosteroid eye drop used for similar indications as prednisolone acetate.
Durezol (difluprednate): A corticosteroid eye drop with a similar mechanism of action but different potency and formulation.
Loteprednol etabonate: A corticosteroid with a similar anti-inflammatory effect but a different chemical structure.
Uniqueness: this compound is unique in its formulation as a microfine suspension, which enhances its bioavailability and therapeutic efficacy. It also has a well-established safety and efficacy profile, making it a preferred choice for treating ocular inflammation .
Propriétés
IUPAC Name |
[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJOMUJRLNCICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7788776.png)

![4-Methyl-5-(2-thiophen-2-yl-thiazol-4-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B7788787.png)

![1-[2-[(4-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7788796.png)
![6-[2-[(3,5-dichlorophenoxy)methyl]-1,3-thiazol-4-yl]-1H-pyrimidine-2-thione](/img/structure/B7788813.png)
![(2E)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione](/img/structure/B7788817.png)
![1-[3-(2,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B7788824.png)
![1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B7788831.png)




![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7788869.png)
